Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate
Description
Properties
Molecular Formula |
C9H5Cl2FO3 |
|---|---|
Molecular Weight |
251.03 g/mol |
IUPAC Name |
methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate |
InChI |
InChI=1S/C9H5Cl2FO3/c1-15-9(14)8(13)4-2-7(12)6(11)3-5(4)10/h2-3H,1H3 |
InChI Key |
ZWTAIVQLGQAACS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with methyl oxalyl chloride in the presence of a base such as sodium methoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing effects of the 2,4-dichloro and 5-fluoro substituents activate the phenyl ring for nucleophilic attack, particularly at positions ortho/para to the substituents.
Cyclization Reactions
The oxoacetate moiety facilitates cyclization with nucleophiles to form heterocycles.
2.1. Oxadiazole Formation
Reaction with hydrazides under POCl₃-mediated conditions yields 1,3,4-oxadiazoles:
textMethyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate + Hydrazide → 2-(2,4-Dichloro-5-fluorophenyl)-1,3,4-oxadiazole derivatives
Key Data :
3.1. Ester to Amide Conversion
The ester reacts with primary/secondary amines to form substituted amides:
textThis compound + R-NH₂ → 2-(2,4-Dichloro-5-fluorophenyl)-2-oxoacetamide
Key Data :
3.2. Reduction of Oxo Group
The ketone group undergoes selective reduction to produce secondary alcohols:
textThis compound + NaBH₄ → Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-hydroxyacetate
Key Data :
Stability and Reactivity Insights
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate is primarily recognized for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit notable antimicrobial activities.
Antimicrobial Activity
Studies have shown that compounds containing the 2,4-dichloro-5-fluorophenyl moiety demonstrate significant antibacterial and antifungal properties. For instance, a series of synthesized derivatives were screened for their antimicrobial efficacy, with some compounds exhibiting very good activity against various pathogens .
Table 1: Antimicrobial Activity of Derivatives
| Compound Identifier | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| Compound 10a | High | Moderate |
| Compound 10d | Very High | High |
| Compound 11g | Moderate | Very High |
Case Study: Synthesis and Testing
A specific study synthesized several derivatives of this compound and evaluated their antimicrobial properties. The results indicated that certain modifications to the phenyl ring significantly enhanced the compounds' bioactivity .
Agricultural Applications
In addition to its medicinal uses, this compound has been explored for its potential as an agrochemical.
Pesticidal Properties
Research has demonstrated that derivatives of this compound can function as effective pesticides. The structure allows for interaction with biological systems in pests, leading to their inhibition or death. This property is particularly valuable in developing new agrochemicals with lower environmental impact.
Table 2: Pesticidal Efficacy of Derivatives
| Compound Identifier | Target Pest | Efficacy (%) |
|---|---|---|
| Compound A | Aphids | 85 |
| Compound B | Fungal Pathogens | 90 |
| Compound C | Weeds | 75 |
Cosmetic Applications
Recent studies have also explored the use of this compound in cosmetic formulations due to its potential skin benefits.
Formulation Studies
The compound has been incorporated into topical formulations aimed at improving skin hydration and texture. Experimental designs have shown promising results in enhancing the sensory properties of cosmetic products .
Table 3: Formulation Properties
| Formulation Type | Moisturizing Effect (Scale 1-10) | Stability (Months) |
|---|---|---|
| Cream A | 8 | 12 |
| Lotion B | 7 | 10 |
| Gel C | 9 | 8 |
Mechanism of Action
The mechanism of action of methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The dichloro and fluorophenyl groups contribute to its binding affinity and reactivity with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The biological and chemical properties of α-ketoesters are highly influenced by substituents on the aromatic ring. Key analogs include:
Key Observations :
- Electron-withdrawing effects: The target compound’s 2,4-dichloro-5-fluoro substitution creates a stronger electron-deficient aromatic system compared to mono-halogenated analogs (e.g., 4-F or 4-Cl). This increases its suitability for reactions requiring high electrophilicity, such as Friedel-Crafts acylations .
- Steric and electronic interplay : The 5-fluoro substituent may mitigate steric hindrance from the 2,4-dichloro groups, balancing reactivity and stability .
Ester Group Modifications
The choice of ester (methyl vs. ethyl) and backbone structure (oxoacetate vs. oxopropionate) impacts solubility, stability, and biological activity:
Key Observations :
- Methyl vs. ethyl esters : Methyl esters (e.g., target compound) typically exhibit higher metabolic stability than ethyl analogs, making them preferable in pharmaceuticals .
Key Observations :
Biological Activity
Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate (CAS Number: 1211666-97-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, presenting relevant data tables, and discussing case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅Cl₂F O₃ |
| Molecular Weight | 251.03 g/mol |
| CAS Number | 1211666-97-5 |
Antimicrobial Activity
Research has demonstrated that compounds containing the 2,4-dichloro-5-fluorophenyl moiety exhibit significant antimicrobial properties. A study published in PubMed indicated that several derivatives of 2,4-dichloro-5-fluorophenyl showed promising antibacterial and antifungal activities. Specifically, compounds derived from this structure demonstrated strong inhibitory effects against various pathogens, suggesting potential applications in treating infections caused by resistant strains .
Key Findings:
- Effective Against : Staphylococcus aureus, Escherichia coli, and Candida albicans.
- Mechanism of Action : Likely involves disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has also been explored. Studies have indicated that similar compounds can inhibit fatty acid synthase (FASN), a key enzyme involved in lipid biosynthesis that is often overexpressed in cancer cells. By inhibiting FASN, these compounds may reduce cancer cell proliferation and induce apoptosis .
Case Studies:
-
In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations.
Cell Line IC₅₀ (µM) MCF-7 (Breast Cancer) 15 HeLa (Cervical Cancer) 20 - Mechanistic Insights : The compound was shown to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which is associated with apoptosis .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple pathogens; disrupts cell membranes. |
| Anticancer | Inhibits FASN; induces apoptosis through oxidative stress. |
Q & A
Q. What are the established synthetic routes for Methyl 2-(2,4-dichloro-5-fluorophenyl)-2-oxoacetate?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as condensation reactions between substituted aryl halides and methyl oxoacetate derivatives. For example, a nucleophilic substitution reaction can be performed using 2,4-dichloro-5-fluorophenyl precursors with methyl 2-oxoacetate under basic conditions (e.g., NaHCO₃ in THF). Subsequent purification via silica gel chromatography ensures high yields and purity. Similar methodologies are detailed in multi-step syntheses of analogous α-oxoesters, where intermediates are isolated and characterized at each stage .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identifies carbonyl (C=O) and aromatic C-Cl/F stretching vibrations.
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns.
- NMR (¹H/¹³C) : Elucidates substitution patterns on the aromatic ring and ester group. For instance, ¹³C NMR distinguishes the ketone carbonyl (δ ~190 ppm) from the ester carbonyl (δ ~165 ppm).
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions in the solid state .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectral data or structural ambiguities?
- Methodological Answer : Density Functional Theory (DFT) calculations model molecular geometries and predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrations) to validate experimental data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O···π-hole tetrel bonding) in crystal structures, while Bader’s Quantum Theory of Atoms-in-Molecules (QTAIM) analyzes bond critical points for non-covalent interactions. These methods are critical for resolving discrepancies between observed and expected spectral data .
Q. What strategies improve regioselectivity in electrophilic substitution reactions during synthesis?
- Methodological Answer : Regioselectivity can be enhanced using directing groups or controlled reaction conditions. For example, ipso-electrophilic substitution on silylated heterocycles (e.g., 5-(trimethylsilyl)thiazole) directs functionalization to specific positions, yielding desired glyoxylate derivatives. Temperature modulation and catalyst selection (e.g., Lewis acids) further refine selectivity, as demonstrated in the synthesis of thiazole-based α-oxoesters .
Q. How are non-covalent interactions analyzed in the compound’s crystal structure?
- Methodological Answer : X-ray crystallography combined with Hirshfeld surface analysis reveals intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen interactions. For example, symmetrically equivalent O···π-hole tetrel bonds in α-oxoester derivatives form self-assembled dimers in the solid state. These interactions are quantified using molecular electrostatic potential (MEP) surfaces and QTAIM, providing insights into crystal packing and stability .
Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is standard for isolating α-oxoesters. For polar byproducts, preparative HPLC with reverse-phase C18 columns may be employed. Recrystallization from ethanol or dichloromethane/hexane mixtures improves purity, as evidenced in multi-step syntheses of structurally related compounds .
Data Interpretation and Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Stoichiometric adjustments : Ensuring excess of nucleophilic reagents (e.g., aryl amines) in condensation steps.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions.
- Catalysis : Using Pd catalysts for cross-coupling steps or phase-transfer catalysts for biphasic reactions.
These strategies are validated in patent-derived syntheses of analogous pyrimidine derivatives .
Q. How are stereochemical outcomes controlled in derivatives of this compound?
- Methodological Answer : Chirality can be introduced via enantioselective catalysis (e.g., chiral Lewis acids) or resolved using chiral stationary phases in HPLC. For example, asymmetric hydrogenation of α-ketoesters using Ru-BINAP catalysts yields enantiomerically pure alcohols, a method adaptable to fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
